molecular formula C27H27N3O2 B2528452 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847161-22-2

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2528452
CAS No.: 847161-22-2
M. Wt: 425.532
InChI Key: SMFTUNQQJHZKBX-UHFFFAOYSA-N
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Description

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with a benzimidazole moiety and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the pyrrolidinone ring: This step often involves cyclization reactions, where appropriate precursors are subjected to conditions that promote ring closure.

    Attachment of the tolyl groups: This can be done via Friedel-Crafts alkylation or acylation reactions, using tolyl halides and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, converting ketones to alcohols or reducing other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).

    Substitution: Alkyl halides in the presence of a base, or sulfonyl chlorides with a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new drugs.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their pharmacological activities.

    Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core structure, used in medicinal chemistry.

    Benzimidazole derivatives: These compounds are widely studied for their biological activities and are structurally related to the compound .

Uniqueness

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-8-7-10-22(16-19)30-18-21(17-26(30)31)27-28-23-11-4-5-12-24(23)29(27)14-15-32-25-13-6-3-9-20(25)2/h3-13,16,21H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFTUNQQJHZKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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